ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as 4-chlorobenzaldehyde and 2,5-dimethylbenzylamine under acidic or basic conditions to facilitate the cyclization.
Introduction of Functional Groups: Subsequent steps involve the introduction of the dioxo and thia groups. This can be done through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure could provide a basis for the design of drugs with novel mechanisms of action.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The compound’s tricyclic structure might allow it to fit into specific binding sites, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
- Ethyl 4-(4-bromophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
- Ethyl 4-(4-fluorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thia group, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may influence its biological interactions. The presence of the chlorophenyl and dimethylphenyl moieties suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C23H26ClN3O3 |
Molecular Weight | 422.90 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of key biomolecules.
- Receptor Modulation : It is hypothesized that the compound can bind to various receptor sites, modulating their activity and influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Some studies have suggested that similar compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
- Antimicrobial Properties : The presence of halogenated phenyl groups may enhance the compound's ability to disrupt bacterial cell membranes or inhibit bacterial growth.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or analogs:
- A study on derivatives of chlorophenyl compounds demonstrated significant inhibition of cancer cell proliferation in vitro .
- Another investigation focused on structure modifications that enhanced the potency of similar compounds against specific cancer types .
Structure-Activity Relationships (SAR)
The SAR analysis highlights how variations in substituents on the phenyl rings can significantly impact biological activity:
- Chlorine Substitution : The introduction of chlorine at specific positions on the phenyl ring has been shown to enhance binding affinity to target receptors.
- Dimethyl Substituents : The presence of dimethyl groups influences lipophilicity and bioavailability, thereby affecting pharmacokinetic properties.
Properties
Molecular Formula |
C27H26ClN3O4S |
---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C27H26ClN3O4S/c1-4-35-27(34)29-12-11-21-22(15-29)36-25-23(21)24(32)31(20-9-7-19(28)8-10-20)26(33)30(25)14-18-13-16(2)5-6-17(18)3/h5-10,13H,4,11-12,14-15H2,1-3H3 |
InChI Key |
LCGXGAZHTUCOOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=C(C=CC(=C4)C)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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